molecular formula C14H14N2O B1226991 1,2,3,3a,4,5-Hexahydrocanthin-6-one CAS No. 26400-25-9

1,2,3,3a,4,5-Hexahydrocanthin-6-one

Cat. No.: B1226991
CAS No.: 26400-25-9
M. Wt: 226.27 g/mol
InChI Key: JWKLUJICNLQLKG-UHFFFAOYSA-N
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Description

1,2,3,3a,4,5-Hexahydrocanthin-6-one (CAS: 26400-25-9) is a polycyclic alkaloid belonging to the canthin-6-one family, characterized by a partially saturated indolo-naphthyridine backbone. This compound is referenced under multiple synonyms, including "6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,1,2,3,3a,4,5-hexahydro-" and "CHEMBL3746235" .

Properties

IUPAC Name

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-4,11,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKLUJICNLQLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C3=CC=CC=C3C4=C2C1NCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949290
Record name 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26400-25-9
Record name 1,2,3,3a,4,5-Hexahydrocanthin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,3a,4,5-Hexahydrocanthin-6-one can be synthesized through various methods. One notable method involves the treatment of hydrocarbolinepropionates with sodium hydride in hexamethylphosphoramide. This reaction yields the desired compound in 70-98% yield .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3a,4,5-Hexahydrocanthin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Oxo derivatives of 1,2,3,3a,4,5-Hexahydrocanthin-6-one.

    Reduction: Hydrogenated forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

1,2,3,3a,4,5-Hexahydrocanthin-6-one belongs to the class of canthin-6-one derivatives, which have been reported to exhibit a range of biological activities:

  • Anticancer Properties : Compounds derived from canthin-6-one have shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that certain canthin derivatives possess potent antitumor activity against human melanoma and lung cancer cells by interacting with microtubules and disrupting mitotic processes .
  • Antimicrobial Activity : Research has highlighted the potential of canthin-6-one derivatives as antibacterial and antifungal agents. For example, some derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, showcasing their utility in treating infections caused by these pathogens .

Synthetic Pathways

The synthesis of 1,2,3,3a,4,5-Hexahydrocanthin-6-one is often achieved through the Pictet-Spengler reaction. This reaction is a crucial method for constructing tetrahydroisoquinoline frameworks that are prevalent in many bioactive compounds.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of tryptamines with aldehydes or ketones to form tetrahydroisoquinolines. The reaction conditions can be modified to enhance yields and selectivity for specific derivatives:

  • Factors Influencing Reaction : Various factors such as temperature, solvent choice, and the nature of the substituents on the reactants significantly affect the outcome of the reaction .
  • Total Synthesis : A biomimetic approach has been explored for the total synthesis of canthin-6-one using this reaction. The synthetic pathways typically involve multiple steps with intermediates being optimized for better yields .

Case Studies

Several case studies illustrate the applications and effectiveness of 1,2,3,3a,4,5-Hexahydrocanthin-6-one:

Study Objective Findings
Czerwinski et al. (2003)Synthesis of canthin-6-one via Pictet-SpenglerDemonstrated successful synthesis with various aldehyde substrates leading to diverse canthin derivatives with anticancer activity .
Zanthoxylum chiloperone StudyEvaluation of antifungal activityCanthin derivatives were tested against pathogenic fungi; some showed moderate antifungal activity .
Recent Advances in Nitrogen-Containing MoleculesReview of biological activitiesCompounds within this class exhibited significant antibacterial properties against resistant strains .

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5-Hexahydrocanthin-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Canthin-6-one Derivatives

The canthin-6-one core is a privileged structure in natural product chemistry, with modifications such as methoxylation or hydrogenation significantly influencing bioactivity. Below is a comparative analysis of 1,2,3,3a,4,5-hexahydrocanthin-6-one and two methoxylated analogs (5-methoxycanthin-6-one and 4,5-dimethoxycanthin-6-one) described in the literature .

Table 1: Structural and Spectroscopic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Spectral Data (1H-NMR, ESI-MS)
1,2,3,3a,4,5-Hexahydrocanthin-6-one C14H14N2O 226.28 None (hexahydro backbone) Not reported in provided evidence
5-Methoxycanthin-6-one C14H10N2O2 250.8 -OCH3 at C5 δ 4.07 (3H, s, OCH3); m/z 250.8 [M+H]+
4,5-Dimethoxycanthin-6-one C15H12N2O3 280.8 -OCH3 at C4 and C5 δ 3.84 (3H, s), 4.25 (3H, s); m/z 280.8 [M+H]+

Key Differences:

Hydrogenation State: The hexahydro derivative features a partially saturated indolo-naphthyridine system, which reduces planarity and may decrease π-π stacking interactions critical for DNA intercalation or enzyme inhibition.

The absence of substituents in the hexahydro compound suggests lower polarity and distinct pharmacokinetic behavior.

Spectral Signatures : While methoxylated analogs show distinct 1H-NMR signals for -OCH3 groups (δ 3.84–4.25 ppm), the hexahydro compound’s NMR data are unreported, likely due to its reduced aromatic proton count and complex coupling patterns.

Biological Activity

1,2,3,3a,4,5-Hexahydrocanthin-6-one is a compound belonging to the family of canthin-6-ones, which are known for their diverse biological activities. This article delves into the biological properties of this compound, including its anticancer and antimicrobial activities, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

1,2,3,3a,4,5-Hexahydrocanthin-6-one can be synthesized through various methods, notably the Pictet-Spengler reaction. This reaction involves the condensation of β-aryl ethylamines with suitable aldehydes or ketones to form tetrahydroisoquinoline derivatives. The synthesis has been optimized for structural modifications to enhance biological activity .

Table 1: Synthesis Methods for 1,2,3,3a,4,5-Hexahydrocanthin-6-one

MethodDescriptionReference
Pictet-Spengler ReactionAcid-mediated condensation leading to tetrahydroisoquinoline derivatives
Reductive CyclizationUtilizes reductive conditions to form canthin derivatives

Anticancer Properties

Research has demonstrated that 1,2,3,3a,4,5-Hexahydrocanthin-6-one exhibits significant anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
  • Cell Lines Tested : Various studies have tested its efficacy on human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines .

Antimicrobial Activity

In addition to its anticancer effects, 1,2,3,3a,4,5-Hexahydrocanthin-6-one has demonstrated antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : It has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Fungal Activity : The compound also shows antifungal properties against Candida species .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effect of 1,2,3,3a,4,5-Hexahydrocanthin-6-one on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Assessment

In another study assessing antimicrobial properties, 1,2,3,3a,4,5-Hexahydrocanthin-6-one was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against E. coli. These results suggest potential therapeutic applications in treating infections caused by resistant bacterial strains .

Q & A

Q. What frameworks are recommended for integrating conflicting spectral data into a cohesive analysis?

  • Methodological Answer : Use consensus-based spectral matching:
  • Database cross-referencing : Compare with PubChem or NIST databases.
  • Machine learning : Train algorithms to identify artifacts (e.g., solvent peaks) in NMR/IR spectra.
  • Collaborative validation : Engage multi-lab studies to verify contentious assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3a,4,5-Hexahydrocanthin-6-one
Reactant of Route 2
1,2,3,3a,4,5-Hexahydrocanthin-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.